Ethyl 5-chloro-2-iodobenzoate
Overview
Description
Ethyl 5-chloro-2-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 5-chloro-2-iodobenzoate typically involves a multi-step synthesis starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction to introduce the chlorine atom, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure the efficient production of the target compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Yield various substituted benzoates.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Result in the formation of reduced benzoate derivatives
Scientific Research Applications
Ethyl 5-chloro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other groups, leading to the formation of diverse products. Additionally, its ability to participate in coupling reactions allows for the construction of complex molecular architectures .
Comparison with Similar Compounds
Ethyl 5-chloro-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloro-2-fluorobenzoate: Contains a fluorine atom instead of iodine.
Ethyl 5-chloro-2-nitrobenzoate: Has a nitro group instead of iodine.
Comparison: Ethyl 5-chloro-2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, or nitro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity makes this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-chloro-2-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPXIJQRVCSSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679836 | |
Record name | Ethyl 5-chloro-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012882-90-4 | |
Record name | Ethyl 5-chloro-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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